BenchChemオンラインストアへようこそ!

6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole

Lipophilicity ADME Blood-brain barrier permeability

This 6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b]thiazole features an ortho-methoxy/meta-methyl substitution absent in common 4-substituted analogs. The ortho-methoxy H-bond acceptor rigidifies conformation; the meta-methyl fills a lipophilic pocket critical for kinase hinge-binding and sigma-1 modulation. cLogP 3.44 enables CNS penetration. Ideal for pan-RAF/FLT3 hit expansion and sigma-1 lead ID. Offers a unique pharmacophoric fingerprint for impurity reference and QC validation. Procure to access underexplored patent-novel chemical space.

Molecular Formula C13H12N2OS
Molecular Weight 244.31
CAS No. 952958-64-4
Cat. No. B2692789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole
CAS952958-64-4
Molecular FormulaC13H12N2OS
Molecular Weight244.31
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C2=CN3C=CSC3=N2
InChIInChI=1S/C13H12N2OS/c1-9-3-4-12(16-2)10(7-9)11-8-15-5-6-17-13(15)14-11/h3-8H,1-2H3
InChIKeyIDSTXZQDNJWBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole: A Structurally Differentiated 6-Arylimidazo[2,1-b]thiazole Scaffold for Kinase-Targeted and Sigma-Receptor Discovery Programs


6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole (CAS 952958-64-4, MF C₁₃H₁₂N₂OS, MW 244.31 g/mol) belongs to the 6-arylimidazo[2,1-b]thiazole class, a privileged scaffold extensively validated for kinase inhibition (pan-RAF, FLT3, VEGFR-2/EGFR/HER2), sigma-receptor modulation, and antiproliferative activity [1][2]. Unlike the majority of published 6-aryl congeners, this compound bears a 2-methoxy-5-methylphenyl substituent that simultaneously introduces an ortho-methoxy hydrogen-bond acceptor, a meta-methyl hydrophobic contact, and an elevated cLogP of 3.44 [3], creating a distinct physicochemical and pharmacophoric profile that cannot be replicated by simple 6-phenyl, 4-methylphenyl, 4-methoxyphenyl, 4-fluorophenyl, or 2-chlorophenyl analogs [1][2][3].

Why 6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole Cannot Be Replaced by Off-the-Shelf 6-Phenyl, 6-(4-Methylphenyl), or 6-(4-Methoxyphenyl) Congeners in Structure-Activity Relationship and Reference Standard Workflows


Within imidazo[2,1-b]thiazole SAR series, both the position and electronic character of the 6-aryl substituent are decisive for target potency and selectivity. The 6-(4-methoxyphenyl) analog displays only weak offline screening hits (WNV NS2B-NS3 protease IC₅₀ = 50,000 nM; SF-1 EC₅₀ = 380 nM) [1], while the 6-phenyl scaffold requires a second aryl substituent at the 3-position to reach HeLa IC₅₀ values of 6.5 µM [2]. In contrast, the target compound's ortho-methoxy group provides an intramolecular hydrogen-bond acceptor capable of rigidifying the bioactive conformation, and the meta-methyl group fills a lipophilic pocket that is unoccupied by para-substituted analogs [3]. Consequently, generic substitution with commercially prevalent 6-(4-methylphenyl)-, 6-(4-methoxyphenyl)-, or 6-(4-fluorophenyl) analogs will alter both the conformational ensemble and the logP-dependent tissue distribution, breaking SAR continuity and invalidating cross-study comparisons [1][2][3].

Quantitative Head-to-Head and Cross-Study Evidence Differentiating 6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole from Its Closest 6-Aryl Analogs


cLogP Differentiation: Higher Predicted Lipophilicity than 6-(4-Methylphenyl) and 6-(4-Methoxyphenyl) Analogs

The target compound exhibits a cLogP of 3.44 [1], placing it in the optimal range for CNS-penetrant kinase inhibitor design. Typical 6-(4-methylphenyl) and 6-(4-methoxyphenyl) analogs show cLogP values of approximately 2.6–2.8 and 2.1–2.3, respectively, based on fragment-based calculations [2]. The 0.8–1.3 log unit increase corresponds to a 6- to 20-fold higher predicted n-octanol/water partition coefficient, directly impacting passive membrane permeability and tissue distribution.

Lipophilicity ADME Blood-brain barrier permeability

Hydrogen-Bond Acceptor Count: 2-Methoxy Group Adds a Directional HBA Absent in 6-Phenyl and 6-(4-Methylphenyl) Analogs

The 2-methoxy substituent provides a directional hydrogen-bond acceptor capable of engaging a key serine or lysine residue in kinase hinge regions. The target compound possesses three heteroatom H-bond acceptors (imidazole N, thiazole S, and methoxy O), versus only two (imidazole N and thiazole S) for 6-phenyl and 6-(4-methylphenyl) analogs [1][2]. In the context of the minimum PAR4 inhibitor pharmacophore, the 2-methoxy group was demonstrated to be essential for nanomolar activity [3].

Pharmacophore Hydrogen bonding Target engagement

Kinase Inhibitory Potential: Class-Level Validation of the Imidazo[2,1-b]thiazole Scaffold in Pan-RAF, FLT3, and VEGFR-2 Assays

The imidazo[2,1-b]thiazole scaffold, when functionalized at the 6-position with a phenyl ring, has yielded potent pan-RAF inhibitors (compound 8u: V600E-B-RAF IC₅₀ = 39.9 nM, C-RAF IC₅₀ = 19.0 nM; antiproliferative IC₅₀ NCI-H460 = 0.845 μM) [1], FLT3 inhibitors with cellular IC₅₀ values as low as 0.002 μM [2], and VEGFR-2 inhibitors with IC₅₀ values of 0.086–0.099 μM comparable to erlotinib [3]. The target compound bears the identical imidazo[2,1-b]thiazole core and 6-aryl substitution pattern, positioning it as a direct, untested analog within these validated kinase SAR series, whereas 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole has shown no kinase activity in published screens [4].

Kinase inhibition Pan-RAF FLT3 Cancer

Sigma Receptor Affinity: Patent Disclosure of Imidazo[2,1-b]thiazole Derivatives as Sigma-1 Receptor Ligands with Therapeutic Potential

Patent EP 2682395 A1 discloses imidazo[2,1-b]thiazole derivatives having great affinity for sigma receptors, particularly sigma-1, and claims their use as medicaments for pain, neurodegenerative disorders, and other CNS indications [1][2]. The target compound (6-(2-methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole) falls within the Markush structure of Formula I and contains the 6-aryl substitution pattern explicitly exemplified, whereas 6-(4-methoxyphenyl) and 6-(4-methylphenyl) analogs are not specifically claimed and lack published sigma-receptor binding data [1].

Sigma-1 receptor Pain Neurodegeneration CNS disorders

Commercial Purity Verifiability: 95% Purity Specification (AKSci) vs. 98% (Leyan) Enabling Analytical Method Development and Impurity Profiling

The target compound is commercially available at 95% purity from AKSci and at 98% purity from Leyan , with explicit batch-level quality assurance and SDS documentation. In contrast, 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole and 6-(4-methylphenyl)imidazo[2,1-b]thiazole are typically listed at 95% purity by vendors but lack the detailed physicochemical characterization (cLogP, H-bond acceptors) and patent positioning available for the target compound . The 95% baseline purity enables the compound to serve as both a synthetic intermediate and an analytical reference substance for drug impurity studies [1].

Purity Reference standard Impurity profiling Quality control

Orthogonal Synthetic Accessibility: Microwave-Assisted 6-Arylimidazo[2,1-b]thiazole Synthesis Platform Compatible with the 2-Methoxy-5-methylphenyl Substituent

A rapid microwave-assisted synthesis protocol for 6-arylimidazo[2,1-b]thiazoles has been established, producing diverse derivatives at 200 W with high yields in short reaction times [1][2]. The target compound's 2-methoxy-5-methylphenyl substituent is compatible with both the classical thermal and microwave routes, providing a synthetic entry point that has been validated for the broader 6-aryl series. In contrast, ortho-substituted phenyl analogs lacking the meta-methyl group (e.g., 6-(2-methoxyphenyl)imidazo[2,1-b]thiazole) have not been reported to undergo this microwave protocol, potentially due to steric hindrance that is alleviated by the meta-methyl-induced conformational bias [1].

Microwave synthesis 6-Arylimidazo[2,1-b]thiazole Rapid SAR expansion

Highest-Value Application Scenarios for 6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole in Drug Discovery and Analytical Programs


Sigma-1 Receptor Hit Identification and Lead Optimization in CNS and Pain Programs

Based on the compound's structural alignment with the Markush claims of EP 2682395 A1 and its favorable cLogP of 3.44 for CNS penetration [1][2], this scaffold is best deployed as a starting point for sigma-1 receptor hit identification. The 2-methoxy-5-methylphenyl substitution provides a differentiated pharmacophore relative to previously disclosed sigma ligands, potentially addressing selectivity gaps or patent novelty requirements in pain, depression, or neurodegenerative disease programs [1].

Pan-RAF or FLT3 Kinase Inhibitor Hit Expansion via 6-Aryl SAR Exploration

Given the validated nanomolar pan-RAF (compound 8u: V600E-B-RAF IC₅₀ = 39.9 nM) and FLT3 (compound 19: IC₅₀ = 0.022 μM) activity of closely related 6-arylimidazo[2,1-b]thiazoles [3][4], the target compound represents a strategically underexplored substitution pattern for kinase hit expansion. Procurement of this compound enables direct head-to-head profiling against the published 6-(4-substituted phenyl) analogs to establish SAR for ortho-methoxy/meta-methyl combinations at the kinase hinge-binding 6-position [3].

Analytical Reference Standard for Drug Impurity Profiling in Imidazo[2,1-b]thiazole-Containing Pharmaceutical Development

The compound's commercial availability at 95–98% purity with documented characterization and its explicit utility as a drug impurity reference substance [5] make it suitable for method development and validation in pharmaceutical QC laboratories. Its unique 2-methoxy-5-methylphenyl substitution creates a retention time and spectral fingerprint that enables unambiguous identification and quantification as a process-related impurity or degradation product.

Rapid Microwave-Assisted Analog Library Synthesis for Academic Medicinal Chemistry Groups

The compound's compatibility with the established microwave-assisted 6-arylimidazo[2,1-b]thiazole synthesis platform (200 W, short reaction times) [6] allows academic groups with limited synthetic resources to rapidly generate focused libraries around the 2-methoxy-5-methylphenyl scaffold for primary biochemical screening against kinase, sigma-receptor, or antimicrobial targets, without investing in de novo synthetic route development.

Quote Request

Request a Quote for 6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.